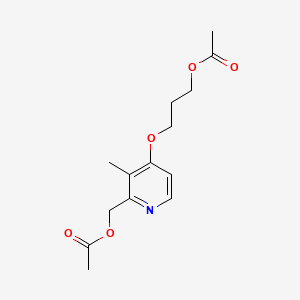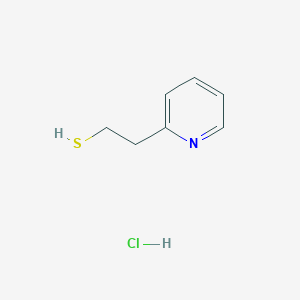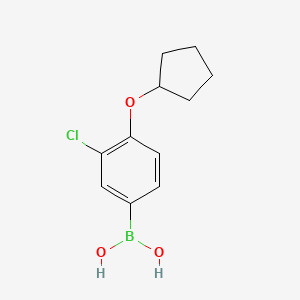
3-Chloro-4-(cyclopentyloxy)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(cyclopentyloxy)phenylboronic acid is a boronic acid derivative with the molecular formula C11H14BClO3 and a molecular weight of 240.49 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a cyclopentyloxy group. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(cyclopentyloxy)phenylboronic acid typically involves the reaction of this compound with appropriate boron reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yields and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .
化学反应分析
Types of Reactions
3-Chloro-4-(cyclopentyloxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
科学研究应用
3-Chloro-4-(cyclopentyloxy)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 3-Chloro-4-(cyclopentyloxy)phenylboronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring the phenyl group to the palladium center, which then couples with the electrophilic partner.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group and two hydroxyl groups attached to boron.
3-Chlorophenylboronic acid: Similar to 3-Chloro-4-(cyclopentyloxy)phenylboronic acid but lacks the cyclopentyloxy group.
4-(Cyclopentyloxy)phenylboronic acid: Similar but lacks the chlorine atom on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a cyclopentyloxy group on the phenyl ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound in various synthetic applications .
属性
分子式 |
C11H14BClO3 |
|---|---|
分子量 |
240.49 g/mol |
IUPAC 名称 |
(3-chloro-4-cyclopentyloxyphenyl)boronic acid |
InChI |
InChI=1S/C11H14BClO3/c13-10-7-8(12(14)15)5-6-11(10)16-9-3-1-2-4-9/h5-7,9,14-15H,1-4H2 |
InChI 键 |
ZGHCEBPFINLVKM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)OC2CCCC2)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


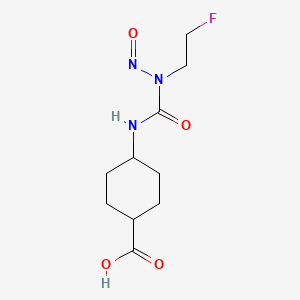
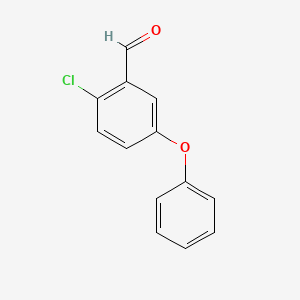
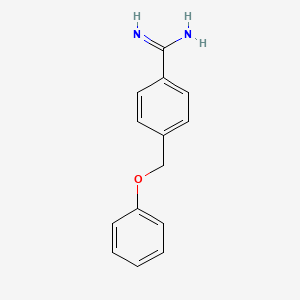
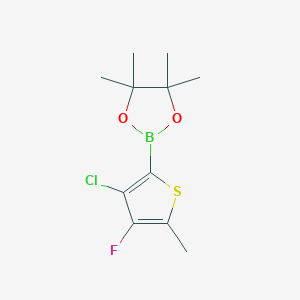
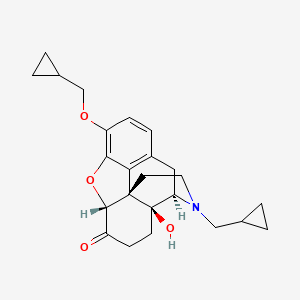
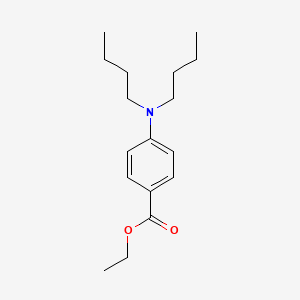
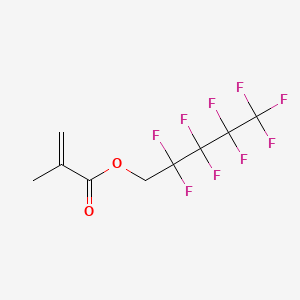

![5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one](/img/structure/B13414722.png)
